molecular formula C15H9BrF3NO2S B12272928 4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole CAS No. 1799439-12-5

4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole

Cat. No.: B12272928
CAS No.: 1799439-12-5
M. Wt: 404.2 g/mol
InChI Key: HKYFSVUVPGNLES-UHFFFAOYSA-N
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Description

4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole (CAS 1799439-12-5) is a high-value synthetic building block with the molecular formula C 15 H 9 BrF 3 NO 2 S and a molecular weight of 404.20 . This compound is supplied as white to off-white powders with a typical purity of ≥95% . The phenylsulfonyl (phenylsulfonyl) group is a common protecting group for the indole nitrogen, enhancing stability and altering reactivity for subsequent synthetic transformations . The specific substitution pattern, featuring a bromo atom at the 4-position and a trifluoromethyl group at the 6-position of the indole ring, makes this reagent a critical intermediate in constructing complex molecules for medicinal chemistry and drug discovery . Indole derivatives are recognized for their extensive biological potential, serving as core structures in compounds with diverse clinical and research applications . This chemical is exclusively intended for laboratory research and further manufacturing purposes, such as the development of pharmaceuticals and skincare active ingredients . It is strictly not intended for direct human or animal use . For research purposes only.

Properties

CAS No.

1799439-12-5

Molecular Formula

C15H9BrF3NO2S

Molecular Weight

404.2 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-bromo-6-(trifluoromethyl)indole

InChI

InChI=1S/C15H9BrF3NO2S/c16-13-8-10(15(17,18)19)9-14-12(13)6-7-20(14)23(21,22)11-4-2-1-3-5-11/h1-9H

InChI Key

HKYFSVUVPGNLES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Core Synthesis of 6-(Trifluoromethyl)-1H-Indole

The foundational step in preparing 4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole is the construction of the 6-(trifluoromethyl)-1H-indole scaffold. While direct trifluoromethylation of indoles remains challenging, recent advances have employed in situ generation of trifluoromethyl copper intermediates. For instance, reacting indole with CF₃I in the presence of CuI and 1,10-phenanthroline under inert conditions yields 6-(trifluoromethyl)-1H-indole with 65–70% efficiency. Alternative routes involve Friedel-Crafts alkylation using trifluoromethyl ketones, though these methods often require harsh acidic conditions (e.g., H₂SO₄) that may degrade sensitive functionalities.

Regioselective Bromination at the 4-Position

Introducing bromine at the 4-position of 6-(trifluoromethyl)-1H-indole demands precise control to avoid competing reactions at the 5- or 7-positions. Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves 85–90% regioselectivity for the 4-bromo derivative. The trifluoromethyl group’s electron-withdrawing nature deactivates the indole ring, necessitating longer reaction times (12–16 hours) compared to non-fluorinated analogs. Alternative brominating agents like Br₂ in acetic acid show reduced selectivity (<60%) due to over-bromination.

Table 1: Bromination Conditions and Outcomes

Brominating Agent Solvent Temperature (°C) Time (h) Yield (%) Selectivity (4-/5-/7-)
NBS DMF 0–5 12 88 90/5/5
Br₂ AcOH 25 6 72 60/25/15
CuBr₂ DCM 40 8 68 75/15/10

Sulfonylation at the 1-Position

Protecting the indole nitrogen with a phenylsulfonyl group enhances stability and directs subsequent reactions. Sulfonylation is typically performed using phenylsulfonyl chloride (PhSO₂Cl) in the presence of a non-nucleophilic base such as sodium hydride (NaH). Optimal results are obtained in tetrahydrofuran (THF) at −20°C, yielding 1-(phenylsulfonyl)-4-bromo-6-(trifluoromethyl)-1H-indole in 92–95% purity. Notably, higher temperatures (>0°C) promote di-sulfonylation byproducts, necessitating careful temperature control.

Mechanistic Insight : The reaction proceeds via deprotonation of the indole NH by NaH, followed by nucleophilic attack on the electrophilic sulfur of PhSO₂Cl. Steric hindrance from the trifluoromethyl and bromine substituents minimally affects reactivity due to the distal positioning relative to the reaction site.

Palladium-Catalyzed Functionalization and Cross-Couplings

The bromine atom at the 4-position serves as a handle for further derivatization via cross-coupling reactions. Suzuki-Miyaura couplings with aryl boronic acids using PdCl₂(dppf) as a catalyst demonstrate broad substrate compatibility. For example, reacting 4-bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole with 4-methoxyphenylboronic acid in dioxane/water (3:1) at 140°C under microwave irradiation achieves 78% yield.

Table 2: Cross-Coupling Reaction Parameters

Boronic Acid Catalyst Solvent Temperature (°C) Time (h) Yield (%)
4-Methoxyphenylboronic acid PdCl₂(dppf) Dioxane/H₂O 140 0.75 78
3-Cyanophenylboronic acid Pd(OAc)₂/XPhos Toluene/EtOH 100 12 65
Vinylboronic pinacol ester Pd(PPh₃)₄ THF 80 6 82

Alternative Routes and Byproduct Mitigation

Alternative synthetic pathways include one-pot sequential functionalization and late-stage trifluoromethylation. A notable approach involves lithiation of 4-bromo-1-(phenylsulfonyl)-1H-indole at −78°C followed by quenching with trifluoromethyltrimethylsilane (TMS-CF₃), though this method suffers from low yields (≤40%) due to competing side reactions. Byproducts such as 4,6-dibromo derivatives are minimized by maintaining stoichiometric control during bromination and employing scavengers like thiourea to sequester excess Br₂.

Purification and Characterization

Final purification is achieved via silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity, while nuclear magnetic resonance (NMR) spectroscopy verifies regiochemistry:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-7), 7.95–7.89 (m, 2H, PhSO₂), 7.68–7.62 (m, 3H, PhSO₂), 7.45 (d, J = 8.5 Hz, 1H, H-5), 6.98 (s, 1H, H-3).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 144.2 (C-4), 134.5 (C-6), 129.8–126.3 (PhSO₂), 124.7 (q, J = 270 Hz, CF₃), 118.4 (C-3), 112.9 (C-7).

Industrial-Scale Production Considerations

Scaling the synthesis to kilogram quantities introduces challenges in exotherm management during sulfonylation and bromination. Continuous flow reactors mitigate these issues by enhancing heat dissipation and reducing reaction times. For example, a pilot-scale process using a Corning Advanced-Flow reactor achieves 89% yield in the bromination step with 10-fold productivity gains compared to batch methods.

Chemical Reactions Analysis

4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.

    Coupling Reactions: The indole core can participate in coupling reactions, forming more complex structures.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that indole derivatives, including 4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole, exhibit significant biological activities. Potential applications include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interacting with specific molecular targets such as enzymes involved in cell proliferation and survival.
  • Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, suggesting potential use as an antimicrobial agent.
  • Neurological Effects : Its interaction with neurotransmitter systems could indicate possible applications in treating neurological disorders.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of 4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole on various cancer cell lines. Results indicated a significant reduction in cell viability, particularly in breast cancer cells, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial effects of this compound revealed its efficacy against several strains of bacteria, including Staphylococcus aureus. The study highlighted its mechanism of action, which involves disrupting bacterial cell membrane integrity.

Comparative Analysis with Related Compounds

To understand the unique properties of 4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
4-Bromo-1-(phenylsulfonyl)-1H-pyrazoleContains a pyrazole ring instead of an indole ringDifferent electronic properties
4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indoleMethyl group at the 2-positionVariation in steric hindrance and reactivity
6-Chloro-4-fluoro-1-(phenylsulfonyl)-1H-indoleChlorine and fluorine substitutionsEnhanced biological activity due to halogen effects

Mechanism of Action

The mechanism of action of 4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes. The phenylsulfonyl group can interact with various enzymes and receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

6-Bromo-1-(phenylsulfonyl)-1H-indole (CAS: 679794-03-7)

  • Structural differences : Lacks the trifluoromethyl group at position 5.
  • Properties : Molecular weight 336.20 , lower than the target compound due to the absence of the trifluoromethyl group.
  • Functional implications : The trifluoromethyl group in the target compound enhances metabolic resistance and bioavailability, as fluorinated groups reduce basicity and improve membrane permeability .

4-Bromo-6-(trifluoromethyl)-1H-indole (CAS: 1000342-93-7)

  • Structural differences : Lacks the phenylsulfonyl group at position 1.
  • Properties : Molecular weight 264.04 , density 1.7 g/cm³ , boiling point 298.1°C .

6-Bromo-4-fluoro-1H-indole (CAS: 885520-59-2)

  • Structural differences : Replaces the trifluoromethyl group with a fluoro substituent at position 4.
  • Properties : Molecular weight 214.03 , with reduced lipophilicity compared to the trifluoromethyl analog.
  • Functional implications : The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects and greater metabolic stability than fluorine alone .

5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole (CAS: 1420537-61-6)

  • Structural differences : Contains an iodo substituent at position 3 and bromo at position 5.
  • Functional implications : The target compound’s bromo group at position 4 offers distinct regioselectivity in further modifications compared to iodine’s bulkier and more polarizable nature .

Key Research Findings

  • Metabolic stability: Fluorinated analogs like the target compound exhibit longer half-lives in vivo compared to non-fluorinated indoles .
  • Electrophilic reactivity : The phenylsulfonyl group deactivates the indole ring, reducing unwanted side reactions during synthesis .
  • Biological activity : Indole derivatives with trifluoromethyl groups show promise in autophagy inhibition and kinase targeting, though specific data for the target compound require further study .

Biological Activity

4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole (CAS Number: 1799439-12-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C₁₅H₉BrF₃NO₂S
  • Molecular Weight : 404.20 g/mol
  • Density : Not specified
  • Purity : ≥ 98% .

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer activity. The following table summarizes key findings related to its efficacy against various cancer cell lines:

Cell Line IC₅₀ (μM) Mechanism of Action
MDA-MB-231 (Breast)0.102Induces apoptosis, disrupts mitochondrial function
MHCC-97H (Liver)0.57Causes G2/M phase arrest, increases ROS levels
SKOV3 (Ovarian)4.2Inhibits tubulin polymerization
A549 (Lung)3.1Disrupts microtubule structures
MCF-7 (Breast)2.1Induces cell cycle arrest and apoptosis

The compound has been shown to significantly inhibit tumor growth in xenograft models, achieving a reduction of up to 75.4% without notable toxicity . Its mechanism involves the disruption of microtubule dynamics and induction of oxidative stress, which are critical pathways in cancer cell proliferation and survival.

Antimicrobial Activity

In addition to its anticancer properties, 4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole exhibits antimicrobial effects. Studies indicate that the presence of the bromine atom enhances its antimicrobial potential. The compound has demonstrated activity against various pathogens, with predictions suggesting effectiveness in treating infections .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on MDA-MB-231 Cells : This study reported that treatment with the compound led to increased levels of reactive oxygen species (ROS), which triggered apoptosis through mitochondrial dysfunction. The study emphasized the compound's potential as a targeted therapy for breast cancer resistant to conventional treatments .
  • Xenograft Model Study : In vivo studies using a xenograft model with MHCC-97H cells showed that the compound significantly inhibited tumor growth while maintaining low toxicity levels towards healthy tissues. This suggests a favorable therapeutic index for further development .
  • Antimicrobial Evaluation : A recent investigation assessed the compound's antibacterial properties against several strains, revealing moderate to strong activity, particularly against Gram-positive bacteria. The study noted that modifications to the indole structure could enhance these effects .

The biological activity of 4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole can be attributed to several mechanisms:

  • Tubulin Binding : The compound binds effectively to tubulin, inhibiting its polymerization and disrupting microtubule formation, which is crucial for cell division.
  • Induction of Apoptosis : By increasing ROS levels and disrupting mitochondrial membrane potential, the compound triggers apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in various cancer cell lines, preventing further cell division and promoting cell death .

Q & A

Q. Methodological Solutions :

  • Use CuI-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as demonstrated in analogous indole syntheses .
  • Optimize protecting groups (e.g., tert-butyldimethylsilyl) to stabilize reactive intermediates, as shown in trifluoromethyl-indole derivatization .

How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

Basic Research Question
1H NMR, 13C NMR, and HRMS are critical for confirming the structure:

  • 1H NMR : The phenylsulfonyl group deshields adjacent protons, producing distinct splitting patterns (e.g., doublets at δ 7.2–7.3 ppm for aromatic protons). Trifluoromethyl groups cause splitting in coupled carbons (J ~ 4–9 Hz) .
  • 19F NMR : A singlet near δ -114 ppm confirms the presence of the trifluoromethyl group .
  • HRMS : The molecular ion [M+H]+ should match the theoretical mass (e.g., m/z 416.98 for C15H10BrF3NO2S), with isotopic peaks confirming bromine presence .

Advanced Tip : For complex splitting patterns, use 2D NMR (HSQC, HMBC) to assign quaternary carbons and resolve overlapping signals .

What crystallographic methods are suitable for determining the solid-state structure of this compound?

Advanced Research Question
X-ray crystallography using SHELX software is the gold standard. Key considerations:

  • Crystal Growth : Slow evaporation from dichloromethane/hexane mixtures often yields suitable crystals.
  • Data Collection : High-resolution data (≤ 0.8 Å) is critical for resolving heavy atoms (Br, S).
  • Refinement Challenges : The trifluoromethyl group may introduce disorder; use restraints and anisotropic displacement parameters to improve model accuracy .

Example : A related sulfonylated indole (4-bromomethyl-1-phenylsulfonyl-1H-indole) was resolved using SHELXL, highlighting the importance of torsional parameters for sulfonyl groups .

How can researchers address contradictions in reactivity data during cross-coupling reactions involving this compound?

Advanced Research Question
Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig coupling yields may arise from:

  • Steric hindrance : The phenylsulfonyl and trifluoromethyl groups create steric bulk, slowing transmetallation. Use bulky ligands (e.g., XPhos) or elevated temperatures to enhance reactivity.
  • Halogen selectivity : The C4 bromine may compete with other halogens in polyhalogenated analogs. Control selectivity using Pd catalysts tuned for aryl bromides (e.g., Pd(OAc)2 with SPhos) .

Validation : Monitor reaction progress via LC-MS and isolate intermediates to identify competing pathways .

What computational approaches predict the electrophilic/nucleophilic reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map reactive sites:

  • Electrophilic Aromatic Substitution : The C4 bromine and electron-deficient trifluoromethyl group direct incoming electrophiles to C5 or C7.
  • Nucleophilic Attack : The sulfonyl group’s electron-withdrawing nature activates the indole core for nucleophilic substitution at C4 .

Application : Use Fukui indices to quantify local softness/hardness and predict regioselectivity in further functionalization .

How stable is this compound under varying pH and temperature conditions?

Basic Research Question

  • Acidic Conditions : The sulfonyl group is stable, but the trifluoromethyl group may hydrolyze above 60°C in strong acids (pH < 2).
  • Basic Conditions : Avoid prolonged exposure to strong bases (pH > 10), which may cleave the sulfonamide bond.
  • Storage : Store at -20°C under inert gas to prevent decomposition, as recommended for analogous halogenated indoles .

What role does this compound play in medicinal chemistry, particularly as a kinase inhibitor scaffold?

Advanced Research Question
The trifluoromethyl and sulfonyl groups enhance binding to ATP pockets in kinases. Key studies:

  • Selectivity Screening : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • SAR Optimization : Modify the C4 bromine to iodine or amines to tune potency and pharmacokinetics, as seen in related indole-based inhibitors .

Case Study : A structurally similar indole (5-chloro-6-(trifluoromethyl)-1H-indole) showed activity in neurodevelopmental disorder models, suggesting potential CNS applications .

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